molecular formula C16H21NO3 B7343223 3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid

3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid

Cat. No. B7343223
M. Wt: 275.34 g/mol
InChI Key: YGDAKVAPSJBWAS-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It was developed by Merck & Co. and is currently being researched for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid works by selectively activating the ghrelin receptor, which is primarily found in the hypothalamus and pituitary gland. This activation leads to an increase in GH and IGF-1 levels, which can have a variety of physiological effects. Additionally, this compound has been shown to increase appetite and food intake, which may contribute to its effects on body composition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing GH and IGF-1 levels, it has been shown to increase muscle mass and bone density, improve sleep quality, and reduce inflammation. Additionally, this compound has been shown to have beneficial effects on lipid metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid in lab experiments is its selectivity for the ghrelin receptor, which allows for more precise targeting of specific physiological pathways. Additionally, this compound has been shown to be well-tolerated in humans, with few reported side effects. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other research chemicals.

Future Directions

There are several potential future directions for research on 3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid. One area of interest is its potential use in treating conditions such as sarcopenia and frailty in older adults. Additionally, there is ongoing research on the use of this compound in combination with other therapies, such as exercise and testosterone replacement therapy, to enhance its effects on muscle mass and bone density. Finally, there is interest in developing more selective agonists of the ghrelin receptor that could have even greater therapeutic potential than this compound.

Synthesis Methods

3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid is synthesized through a multi-step process that involves the reaction of 3-methylbut-2-enal with (1R,3R)-3-phenylcyclopentanecarboxylic acid to form the corresponding enamine. This enamine is then reacted with N-methylpropan-2-amine to form the final product, this compound.

Scientific Research Applications

3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to increase growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels in humans, which can have beneficial effects on muscle mass, bone density, and metabolism. Additionally, this compound has been studied for its potential use in treating conditions such as growth hormone deficiency, osteoporosis, and muscle wasting.

properties

IUPAC Name

3-[methyl-[(1R,3R)-3-phenylcyclopentanecarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17(10-9-15(18)19)16(20)14-8-7-13(11-14)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAKVAPSJBWAS-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC(=O)O)C(=O)[C@@H]1CC[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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